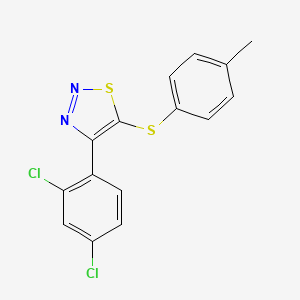

![molecular formula C9H14N2O3 B2927388 5-Isobutyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester CAS No. 1385696-43-4](/img/structure/B2927388.png)

5-Isobutyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized in a wide range of applications . They have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Synthesis Analysis

The synthesis of oxadiazoles involves various methods. For instance, the 1,2,4-oxadiazole ring can be synthesized from the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides .Molecular Structure Analysis

Oxadiazoles, including 1,2,4-oxadiazole, are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions of oxadiazoles can vary depending on the substituents and the specific isomer. For example, depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary depending on their specific structure. For example, substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .科学的研究の応用

Anti-Infective Agents

The 1,2,4-oxadiazole ring, which is present in this compound, is known for its anti-infective properties. Researchers have synthesized various derivatives of 1,2,4-oxadiazoles to explore their potential as anti-bacterial, anti-viral, and anti-leishmanial agents . The compound’s ability to integrate into diverse chemical entities makes it a valuable scaffold for developing new anti-infective drugs, especially in the fight against drug-resistant microorganisms.

Anti-Tuberculosis Drugs

Tuberculosis (TB) remains a global health challenge, and compounds featuring the 1,2,4-oxadiazole moiety have shown promise in combating Mycobacterium tuberculosis . The structural versatility of the oxadiazole ring allows for the synthesis of novel compounds that could potentially overcome the resistance developed by TB bacteria against current medications.

Malaria Treatment Research

The oxadiazole core is being investigated for its efficacy against Plasmodium falciparum, the parasite responsible for malaria . Given the urgent need for new antimalarial drugs due to resistance issues, this compound could serve as a starting point for the synthesis of new therapeutic agents.

Anti-Viral Research

With the ongoing threat of viral infections, such as the severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2), there is a continuous search for new antiviral compounds. The oxadiazole derivatives have been studied for their potential to inhibit viral replication and could be pivotal in the development of new antiviral drugs .

Design of Hybrid Drugs

The resistance of microorganisms to existing drugs has necessitated the design of hybrid drugs. The oxadiazole ring in 5-Isobutyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester can be used to create hybrid molecules with enhanced efficacy against resistant strains of bacteria and viruses .

SAR and Mode of Action Studies

Structure-Activity Relationship (SAR) studies are crucial in drug discovery. The compound’s structure can be modified to study the changes in biological activity, providing insights into the mode of action of potential drugs .

Chemical Intuition and Drug Design

The compound serves as an excellent example for organic and medicinal chemists to understand the relationship between chemical structure and biological activity. It can inspire the design of new chemical entities with potential anti-infective activity .

作用機序

将来の方向性

特性

IUPAC Name |

ethyl 5-(2-methylpropyl)-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-4-13-9(12)8-10-7(14-11-8)5-6(2)3/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYCHUAEZVOVCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2927312.png)

![1-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol](/img/structure/B2927314.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2927316.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2927318.png)

![1-[Bromo(difluoro)methyl]-4-fluorobenzene](/img/structure/B2927319.png)

![2-[2-(2-Bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B2927325.png)

![Methyl 3-[[2-(cyanomethylamino)-2-oxoethyl]amino]adamantane-1-carboxylate](/img/structure/B2927326.png)

![5-[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2927327.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2927328.png)